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molecular formula C15H15NO3 B8537506 Ethyl 2-amino-5-phenoxybenzoate

Ethyl 2-amino-5-phenoxybenzoate

Cat. No. B8537506
M. Wt: 257.28 g/mol
InChI Key: WTDZSSVDILDVHQ-UHFFFAOYSA-N
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Patent
US07569725B2

Procedure details

A solution of 43A (3.35 g, 11.7 mmol) in MeOH (30 mL):EtOAc (30 mL) was degassed with argon for 30 minutes. The resulting solution was treated with 10% Pd/C (335 mg) and stirred under a hydrogen atmosphere for 2 hours. The reaction mixture was filtered through a pad of celite and concentrated to afford 43B (2.6 g, 87%).
Name
43A
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
335 mg
Type
catalyst
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7])([O-])=O.CCOC(C)=O>CO.[Pd]>[NH2:1][C:4]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
43A
Quantity
3.35 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OCC)C=C(C=C1)OC1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
335 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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